molecular formula C6H14ClNO3 B6159398 (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride CAS No. 193806-45-0

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride

Cat. No. B6159398
CAS RN: 193806-45-0
M. Wt: 183.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride, also known as (1R,2R,3R,4S)-4-amino-1,2,3-trihydroxycyclohexane hydrochloride, is a cyclic amino alcohol that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. The hydrochloride salt form of the compound is often used in laboratory experiments due to its stability and solubility.

Scientific Research Applications

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride has been used in various scientific research applications, including as a substrate in enzyme kinetic studies, as a reagent in organic synthesis, and as an inhibitor of the enzyme choline acetyltransferase. It has also been used to study the effects of amino alcohols on the activity of enzymes such as acetylcholinesterase, and to investigate the mechanism of action of drugs that are used to treat Alzheimer's disease.

Mechanism of Action

The mechanism of action of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme choline acetyltransferase, which is involved in the biosynthesis of acetylcholine. Acetylcholine is a neurotransmitter that plays an important role in the nervous system. Inhibition of choline acetyltransferase activity may lead to an increase in the levels of acetylcholine in the body, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride have not been extensively studied. However, some research has suggested that the compound may have beneficial effects on cognitive function, as well as on the central nervous system. In addition, the compound has been shown to inhibit the enzyme choline acetyltransferase, which may lead to increased levels of acetylcholine in the body.

Advantages and Limitations for Lab Experiments

The main advantages of using (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride in laboratory experiments are its stability and solubility. The compound is stable under a wide range of pH and temperature conditions, and is soluble in a variety of solvents, including water and ethanol. The main limitation of the compound is its limited availability, as it is not readily available from commercial suppliers.

Future Directions

Given the potential of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride as an inhibitor of the enzyme choline acetyltransferase, future research should focus on further elucidating the mechanism of action of the compound and investigating its effects on cognitive function and the central nervous system. Additionally, further research should be conducted to identify potential therapeutic applications of the compound, such as the treatment of Alzheimer's disease. Finally, more studies should be conducted to determine the optimal dosage and administration route of the compound.

Synthesis Methods

The synthesis of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride is typically achieved through the reaction of cyclohexanone with ammonia and hydrochloric acid. The reaction is conducted in an aqueous medium and is carried out at a temperature of around 80°C. The resulting product is then purified and recrystallized from a suitable solvent, such as ethanol or methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride involves the conversion of cyclohexanone to cyclohexane-1,2-diol, followed by the conversion of the diol to the target compound through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Ammonium chloride", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Ammonium chloride", "Sodium nitrite", "Sodium azide", "4-Aminocyclohexanol" ], "Reaction": [ "Cyclohexanone is reduced to cyclohexane-1,2-diol using sodium borohydride and hydrochloric acid.", "The diol is oxidized to the corresponding diacid using hydrogen peroxide and ammonium chloride.", "The diacid is converted to the corresponding diester using sodium nitrite and sodium azide.", "The diester is reduced to the corresponding diol using sodium borohydride and hydrochloric acid.", "The diol is converted to the target compound, (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride, using hydrochloric acid and sodium hydroxide." ] }

CAS RN

193806-45-0

Product Name

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride

Molecular Formula

C6H14ClNO3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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